molecular formula C23H26N6O3 B2730647 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl]-N-(4-acetamidophenyl)acetamide CAS No. 1006784-98-0

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl]-N-(4-acetamidophenyl)acetamide

Cat. No.: B2730647
CAS No.: 1006784-98-0
M. Wt: 434.5
InChI Key: LDYLEYZRBGLOIR-UHFFFAOYSA-N
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Description

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl]-N-(4-acetamidophenyl)acetamide is a potent and selective small-molecule inhibitor of Histone Deacetylase 6 (HDAC6), a key enzyme that regulates acetylation of non-histone proteins like α-tubulin. The primary research value of this compound lies in its ability to induce cell cycle arrest and apoptosis in various cancer cell lines by disrupting microtubule function and impairing aggresome formation, a critical protein degradation pathway utilized by cancer cells. This mechanism provides a powerful tool for investigating HDAC6's role in multiple myeloma and other hematological and solid tumors , particularly in the context of overcoming proteasome inhibitor resistance. Beyond oncology, HDAC6 inhibition is a significant area of inquiry for neurodegenerative diseases, as HDAC6 modulates the transport of protein aggregates along microtubules; thus, this inhibitor is used to study potential therapeutic strategies in models of Alzheimer's disease and other tauopathies. The unique pyrazolyl-quinazolinone scaffold of this inhibitor offers researchers a specific chemical probe to dissect the complex biological functions of HDAC6, its interaction with tubulin, and its effects on cellular proteostasis without the broader pan-HDAC activity that confounds the interpretation of results from less selective inhibitors.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O3/c1-14-12-15(2)29(27-14)23-26-20-7-5-4-6-19(20)22(32)28(23)13-21(31)25-18-10-8-17(9-11-18)24-16(3)30/h8-12H,4-7,13H2,1-3H3,(H,24,30)(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYLEYZRBGLOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(CCCC3)C(=O)N2CC(=O)NC4=CC=C(C=C4)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl]-N-(4-acetamidophenyl)acetamide is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C16H21N5O2C_{16}H_{21}N_{5}O_{2} and a molecular weight of approximately 315.377 g/mol. Its structure features a pyrazole ring fused with a quinazoline moiety and an acetamidophenyl group, which may contribute to its biological activity.

Pharmacological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity
    • Studies have shown that derivatives of pyrazole and quinazoline compounds often display significant antimicrobial properties. For instance, related compounds have been tested against various bacterial strains and fungi, demonstrating effective inhibition at certain concentrations (IC50 values) .
  • Anticancer Properties
    • Preliminary investigations suggest that the compound may possess anticancer properties. In vitro studies have indicated cytotoxic effects against several cancer cell lines. The mechanism of action is hypothesized to involve the induction of apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects
    • Compounds with similar structures have been evaluated for their anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory pathways .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the interaction between the pyrazole and quinazoline moieties plays a crucial role in binding to biological targets such as enzymes or receptors involved in disease pathways.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Case Study 1: Antimicrobial Efficacy
    A study conducted on various derivatives showed that certain compounds exhibited IC50 values ranging from 18.8 to 54.4 µM against Fusarium oxysporum, indicating promising antimicrobial activity .
  • Case Study 2: Anticancer Activity
    In a controlled laboratory setting, the compound was tested on human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialFusarium oxysporum18.8 - 54.4
AnticancerMCF-7 (breast cancer cells)Dose-dependent
Anti-inflammatoryVarious cytokine assaysTBD

Scientific Research Applications

Chemistry

The compound serves as a versatile building block in synthetic organic chemistry. It can be utilized to create more complex molecules through various organic reactions such as:

  • Condensation Reactions : To form larger heterocyclic compounds.
  • Functionalization : Introducing different functional groups to modify its properties for specific applications.

Biology

In biological research, this compound has shown promise in drug discovery and development due to its potential biological activities:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit significant growth inhibition against various cancer cell lines. For instance, compounds similar to it have demonstrated percent growth inhibitions (PGIs) ranging from 51% to over 86% against different cancer types including SNB-19 and OVCAR-8 .

Medicine

The therapeutic potential of this compound is noteworthy:

  • Targeting Molecular Pathways : It may interact with specific enzymes and receptors involved in critical signaling pathways. This interaction could lead to the development of novel therapies for diseases such as cancer and diabetes.

Case Study 1: Anticancer Studies

A study published in ACS Omega explored the anticancer properties of related compounds derived from pyrazole and quinazoline structures. The results demonstrated that certain derivatives exhibited significant anticancer activity against multiple cell lines, suggesting that the compound could be a lead candidate for further development in oncology .

Case Study 2: Enzyme Inhibition

Research on related quinazoline derivatives has highlighted their potential as α-glucosidase inhibitors. These findings suggest that the compound could be explored for its antidiabetic effects by modulating glucose metabolism .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSignificant growth inhibition against SNB-19
AntidiabeticPotential α-glucosidase inhibition
Enzyme InteractionModulation of specific molecular targets

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Analysis

Compound A’s hexahydroquinazolinone core distinguishes it from simpler pyrazole-acetamide derivatives. For instance, N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenyl-acetamide (Compound B) lacks the hexahydroquinazolinone system, resulting in reduced conformational rigidity. Crystallographic studies reveal that Compound B’s pyrazole ring adopts a planar or slightly disordered half-chair conformation, with dihedral angles between phenyl rings ranging from 38.2° to 56.2° .

Hydrogen-bonding patterns also differ. Compound B forms R₂²(10) graph set motifs via N–H···O and weak C–H···O interactions, stabilizing dimeric structures . Compound A’s 4-acetamidophenyl group may introduce additional N–H···O or C=O···H–N interactions, enhancing crystal packing efficiency or solubility .

Bioactivity and Functional Group Influence

Pyrazole-acetamide hybrids are renowned for antifungal, insecticidal, and non-linear optical properties. For example:

  • 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (Compound C) exhibits potent antifungal activity due to electron-withdrawing chloro substituents .
  • N-(3,5-Dichlorophenyl)-2-(naphthalen-1-yl)acetamide (Compound D) shows enhanced bioactivity from the hydrophobic naphthyl group, improving membrane penetration .

Compound A’s 4-acetamidophenyl group introduces a polar amide substituent, which may favor interactions with hydrophilic binding pockets. However, its bioactivity remains uncharacterized, necessitating comparative assays against Compounds B–D.

Comparative Data Table

Compound Core Structure Key Substituents Bioactivity Dihedral Angles (°) Hydrogen Bond Motifs
Compound A Hexahydroquinazolinone 3,5-Dimethylpyrazole, 4-acetamidophenyl Unknown Data pending Likely N–H···O/C–H···O
Compound B Dihydro-1H-pyrazole Phenyl, 1,5-dimethyl Insecticidal, Antifungal 38.2–56.2 (phenyl rings) R₂²(10)
Compound C Dihydro-1H-pyrazole 2,4-Dichlorophenyl Antifungal 82.2–87.5 (phenyl rings) C–H···O, N–H···O
Compound D Acetamide 3,5-Dichlorophenyl, Naphthyl Enhanced membrane penetration 74.8–67.7 (amide vs. phenyl) N/A
Compound E Dihydro-1H-pyrazole 4-(Methylsulfanyl)phenyl Metal coordination 51.4–53.6 (amide vs. pyrazole) S–H···O (weak)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling pyrazole derivatives with hexahydroquinazolinone intermediates. Optimization strategies include:

  • Design of Experiments (DOE) : Use factorial designs to evaluate variables (e.g., temperature, catalyst loading, solvent polarity) and identify critical parameters .
  • Base Selection : Triethylamine or similar bases neutralize HCl byproducts during chloroacetyl chloride reactions, improving reaction efficiency .
  • Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures high purity .

Q. How can structural characterization be performed to confirm the compound’s identity and purity?

  • Methodological Answer :

  • Spectroscopy : Use 1^1H/13^13C NMR to verify substituent positions (e.g., pyrazole methyl groups at 3,5-positions) and acetamide linkages .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., C24_{24}H28_{28}N6_6O3_3) and detects isotopic patterns for Cl-containing intermediates .
  • Chromatography : HPLC-MS monitors purity (>95%) and identifies byproducts (e.g., unreacted intermediates) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodological Answer :

  • Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., kinase or protease inhibition) with IC50_{50} determination .
  • Cellular Toxicity : MTT assays on human cell lines (e.g., HEK293) establish cytotoxicity thresholds .
  • Binding Studies : Surface plasmon resonance (SPR) quantifies target binding affinity (Kd_d) for receptors or enzymes .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict binding modes and guide structural modifications?

  • Methodological Answer :

  • Docking Workflow : Use AutoDock Vina or Schrödinger Suite to dock the compound into target protein active sites (e.g., kinases). Focus on hydrogen bonding (acetamide to backbone amides) and hydrophobic interactions (pyrazole/quinazolinone rings) .
  • Free Energy Calculations : MM-GBSA or QM/MM simulations refine binding energy predictions and prioritize analogs .
  • SAR Analysis : Correlate substituent variations (e.g., pyrazole methylation) with activity trends to optimize potency .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR vs. enzymatic assays) to rule out false positives .
  • Batch Analysis : Compare compound purity and stability (e.g., via HPLC) between studies to identify degradation artifacts .
  • Statistical Analysis : Apply ANOVA or mixed-effects models to assess variability in replicate experiments .

Q. How can reaction mechanisms for key synthetic steps (e.g., pyrazole ring formation) be elucidated?

  • Methodological Answer :

  • Kinetic Studies : Use stopped-flow NMR or IR spectroscopy to monitor intermediate formation (e.g., enolate species) .
  • Isotopic Labeling : 13^{13}C or 15^{15}N labeling traces atom transfer pathways during cyclization .
  • Computational Modeling : DFT calculations (e.g., Gaussian) identify transition states and activation barriers for rate-limiting steps .

Q. What strategies improve solubility and stability for in vivo studies?

  • Methodological Answer :

  • Salt Formation : Screen hydrochloride or mesylate salts to enhance aqueous solubility .
  • Prodrug Design : Modify the acetamide group (e.g., ester prodrugs) for pH-dependent release .
  • Accelerated Stability Testing : Use forced degradation (heat, light, humidity) with HPLC-MS to identify degradation pathways .

Q. How can advanced separation technologies (e.g., membrane filtration) purify this compound at scale?

  • Methodological Answer :

  • Membrane Selection : Nanofiltration (MWCO 300-500 Da) removes low-MW impurities while retaining the target compound .
  • Continuous Flow Systems : Microreactors with in-line separators reduce purification time and solvent use .
  • Crystallization Control : Use PAT tools (e.g., FBRM) to monitor crystal size distribution and prevent polymorph formation .

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